molecular formula C9H11IO2 B13920163 1-Iodo-2-(methoxymethoxy)-4-methylbenzene

1-Iodo-2-(methoxymethoxy)-4-methylbenzene

Cat. No.: B13920163
M. Wt: 278.09 g/mol
InChI Key: CXBIXQAJMFATKS-UHFFFAOYSA-N
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Description

1-Iodo-2-(methoxymethoxy)-4-methylbenzene (CAS: 1309378-93-5) is a halogenated aromatic compound with the molecular formula C₉H₁₁IO₂ and a molar mass of 278.09 g/mol . The benzene ring is substituted at three positions:

  • Methoxymethoxy group (-OCH₂OCH₃) at position 2, a bulky ether substituent that enhances solubility in polar solvents.
  • Methyl group (-CH₃) at position 4, providing steric hindrance and electron-donating effects.

This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s role as a leaving group. Its methoxymethoxy group also serves as a protecting group for hydroxyl functionalities in multistep syntheses .

Properties

IUPAC Name

1-iodo-2-(methoxymethoxy)-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO2/c1-7-3-4-8(10)9(5-7)12-6-11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBIXQAJMFATKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-(methoxymethoxy)-4-methylbenzene can be synthesized through several methods. One common approach involves the iodination of 2-(methoxymethoxy)-4-methylbenzene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom into the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-(methoxymethoxy)-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Major Products:

    Substitution: Formation of azido, cyano, or organometallic derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 2-(methoxymethoxy)-4-methylbenzene.

Scientific Research Applications

1-Iodo-2-(methoxymethoxy)-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodo-2-(methoxymethoxy)-4-methylbenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing iodine atom. This activation facilitates nucleophilic substitution reactions. The methoxymethoxy group can undergo oxidation or reduction, leading to the formation of various functional groups. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-Iodo-4-methoxy-2-methylbenzene (CAS: 186583-59-5, C₈H₉IO, 248.06 g/mol) differs in substituent positions:

  • Iodine at position 1.
  • Methoxy group (-OCH₃) at position 4.
  • Methyl group at position 2.
Property 1-Iodo-2-(methoxymethoxy)-4-methylbenzene 1-Iodo-4-methoxy-2-methylbenzene
Molecular Formula C₉H₁₁IO₂ C₈H₉IO
Molar Mass (g/mol) 278.09 248.06
Substituent at Position 2 -OCH₂OCH₃ -CH₃
Key Reactivity Halogen bonding (I···O) likely Reduced steric hindrance

Substituent Group Variations

1-Iodo-4-methoxy-2-nitrobenzene (C₇H₆INO₃, 295.03 g/mol) replaces the methyl and methoxymethoxy groups with a nitro (-NO₂) and methoxy group:

  • Nitro group at position 2 (strong electron-withdrawing effect).
  • Methoxy group at position 4.
Property This compound 1-Iodo-4-methoxy-2-nitrobenzene
Electronic Effects Electron-donating (-CH₃, -OCH₂OCH₃) Electron-withdrawing (-NO₂)
Halogen Bonding Possible I···O interactions Strong I···O (3.03 Å observed)
Melting Point Not reported Single-crystal structure resolved

The nitro group in the latter compound facilitates stronger halogen bonding (I···O distance: 3.03 Å), influencing crystal packing and stability .

Halogen-Substituted Analogues

2-Bromo-4-iodo-1-methoxybenzene (CAS: 98273-59-7, C₇H₆BrIO, 312.93 g/mol) features bromine and iodine on the ring:

  • Bromine at position 2.
  • Iodine at position 4.
Property This compound 2-Bromo-4-iodo-1-methoxybenzene
Halogen Reactivity Iodine more reactive in coupling Bromine less polarizable
Applications Cross-coupling reactions Intermediate in dye synthesis

The larger size and polarizability of iodine enhance its utility in cross-coupling compared to bromine .

Functional Group Complexity

4-Iodo-2-(methoxymethyl)-1-methylbenzene (CAS: 2741727-73-9, C₉H₁₁IO, 262.09 g/mol) replaces methoxymethoxy with methoxymethyl (-CH₂OCH₃):

Property This compound 4-Iodo-2-(methoxymethyl)-1-methylbenzene
Substituent at Position 2 -OCH₂OCH₃ -CH₂OCH₃
Steric Bulk Higher Lower
Synthetic Utility Protecting group applications Limited due to linear structure

The methoxymethoxy group’s bifurcated oxygen atoms offer superior protection for hydroxyl groups compared to methoxymethyl .

Biological Activity

1-Iodo-2-(methoxymethoxy)-4-methylbenzene is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound is characterized by the presence of an iodine atom and a methoxymethoxy group, which can influence its reactivity and biological interactions. The compound can undergo various chemical reactions, including:

  • Substitution Reactions: The iodine atom can be substituted by nucleophiles, which may lead to the formation of different derivatives.
  • Oxidation Reactions: The methoxymethoxy group can be oxidized to yield aldehydes or carboxylic acids.
  • Reduction Reactions: The compound can be reduced to modify functional groups or remove the iodine atom.

These reactions are significant for synthesizing analogs that may exhibit enhanced biological activities.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The iodine atom may participate in halogen bonding, affecting the compound's binding affinity to proteins or enzymes. Additionally, metabolic transformations of the methoxymethoxy group could lead to active metabolites that exert biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain iodinated compounds demonstrate antibacterial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell membranes, leading to cell death.

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDMRSA
Osajin2MRSA
Other Iodinated Compounds2-4E. faecalis

Study 1: Antibacterial Activity

A study investigated the antibacterial properties of iodinated phenolic compounds against MRSA and E. faecalis. The results indicated that these compounds could significantly inhibit bacterial growth at low concentrations, suggesting their potential as therapeutic agents in treating resistant infections.

Study 2: Anticancer Activity

Another research effort focused on evaluating the antiproliferative effects of methoxymethylated phenolic compounds on cancer cell lines. Results showed that certain derivatives could induce apoptosis in HeLa cells, highlighting their potential for cancer treatment.

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